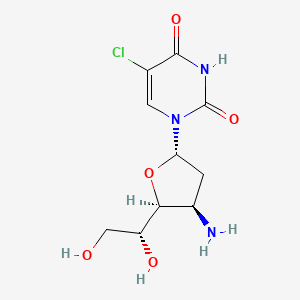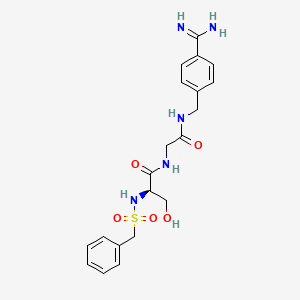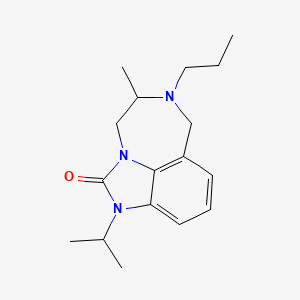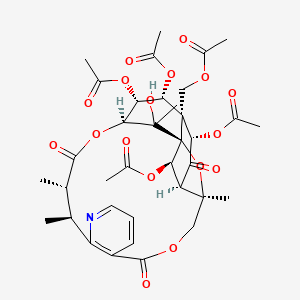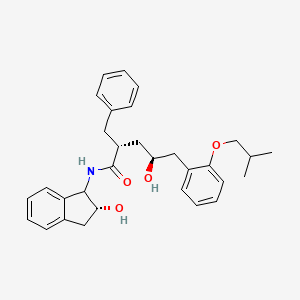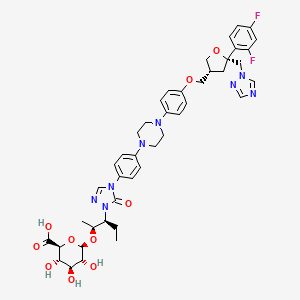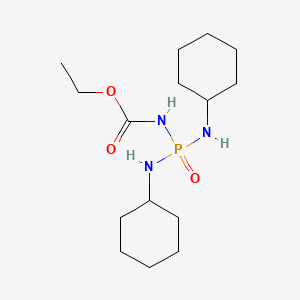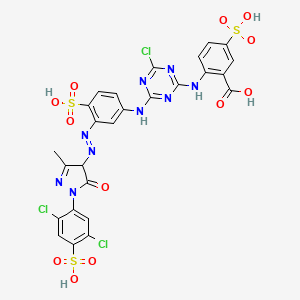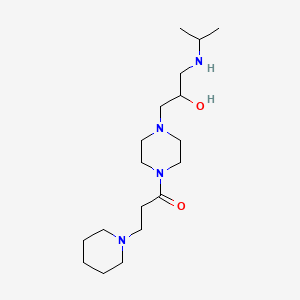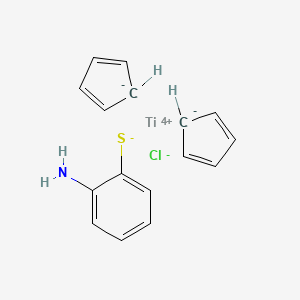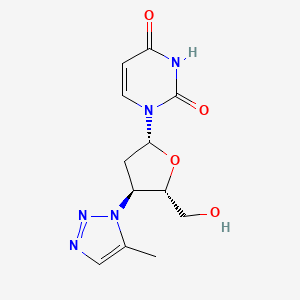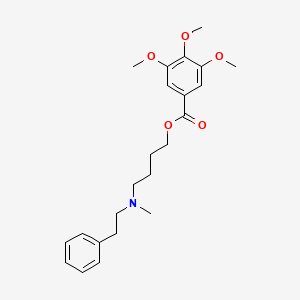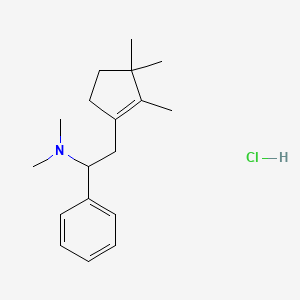
5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone core substituted with a 4-fluorophenylmethyl group and three methyl groups, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone typically involves the reaction of 4-fluorobenzyl chloride with 1,3,3-trimethyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
4-Fluorophenylmethyl derivatives: Compounds with similar structural motifs but different substituents on the pyrrolidinone ring.
Trimethylpyrrolidinone derivatives: Compounds with variations in the phenyl group or other substituents.
Uniqueness
5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone is unique due to the specific combination of the 4-fluorophenylmethyl group and the trimethyl-substituted pyrrolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
97561-91-6 |
|---|---|
分子式 |
C14H18FNO |
分子量 |
235.30 g/mol |
IUPAC名 |
5-[(4-fluorophenyl)methyl]-1,3,3-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C14H18FNO/c1-14(2)9-12(16(3)13(14)17)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3 |
InChIキー |
YSTRJUBBSJLDNN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(N(C1=O)C)CC2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


